3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol
Description
3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol is a polyether alcohol featuring a propan-1-ol backbone substituted with an ethoxy group linked to an oxane (tetrahydropyran) ring.
Properties
Molecular Formula |
C10H20O4 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-[2-(oxan-2-yloxy)ethoxy]propan-1-ol |
InChI |
InChI=1S/C10H20O4/c11-5-3-6-12-8-9-14-10-4-1-2-7-13-10/h10-11H,1-9H2 |
InChI Key |
IJRVWFAEMOBRPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol typically involves the reaction of oxane derivatives with ethylene glycol and propanol under controlled conditions. One common method involves the use of oxane-2-ol and ethylene oxide in the presence of a catalyst to form the desired product . Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure control to ensure high yield and purity.
Chemical Reactions Analysis
3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of catalysts like sulfuric acid or pyridine.
Scientific Research Applications
3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug delivery systems and as an intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The oxane ring and ethoxy group provide unique reactivity, allowing it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, enhancing its solubility and reactivity in aqueous environments. These properties make it a versatile compound in chemical synthesis and industrial applications.
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following compounds share structural similarities with 3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol:
Key Observations :
- The oxane ring in this compound introduces steric hindrance and hydrophobicity compared to linear analogs like 92144-80-4 or PEG derivatives (e.g., 112935-57-6).
- Branched analogs (e.g., 63716-10-9) exhibit lower molecular weights and reduced hydrogen-bonding capacity compared to the target compound .
Physicochemical Properties
Data from structurally related compounds suggest trends:
Key Observations :
- The oxane ring may reduce water solubility compared to linear ethoxy analogs but enhance stability in nonpolar environments.
- Ether linkages generally increase boiling points and flash points compared to alkyl-substituted propanols .
Key Observations :
Stability and Reactivity
- Chemical Stability : Ether linkages generally confer resistance to hydrolysis, but the hydroxyl group may participate in oxidation or esterification reactions.
- Metabolism: Linear ethoxy propanols (e.g., 63716-10-9) may metabolize into glycol derivatives, while oxane-containing structures could exhibit slower degradation .
Biological Activity
3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a tetrahydropyran ring, which contributes to its unique chemical properties. The presence of hydroxyl groups enhances its solubility and reactivity, making it a versatile compound in various biological contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyl groups can form hydrogen bonds with active sites on enzymes or receptors, while the oxan ring provides steric hindrance that may influence binding affinity and specificity. This dual interaction mechanism allows the compound to modulate various biochemical pathways.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to numerous diseases, including neurodegenerative disorders.
2. Neuroprotective Effects
Studies have shown that related compounds can activate the Nrf2/HO-1 pathway, leading to increased expression of antioxidant enzymes. This activation is vital for neuroprotection against oxidative damage in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes, such as phospholipase A2 (PLA2), which plays a role in inflammatory responses. Inhibition of PLA2 can potentially mitigate inflammation-related diseases .
Case Study: Neuroprotective Properties
A study focused on a related oxazine derivative demonstrated its ability to protect PC12 cells from H₂O₂-induced apoptosis. The protective effect was linked to the compound's capacity to stabilize Nrf2 and enhance the expression of heat shock proteins (Hsp) and antioxidant enzymes .
Research Findings: Enzyme Interaction
In vitro assays have shown that compounds with similar structures effectively inhibit PLA2 activity at low concentrations (IC50 values). For instance, fosinopril was identified as a potent inhibitor with an IC50 of 0.18 μM, highlighting the potential for developing therapeutic agents targeting PLA2-related pathways .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
